molecular formula C15H15N5S2 B2648934 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-23-2

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2648934
CAS No.: 868221-23-2
M. Wt: 329.44
InChI Key: YLVYVBDYZOYFSL-UHFFFAOYSA-N
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Description

2-({[5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a synthetic chemical compound featuring a 1,2,4-triazole core linked to a pyrimidine ring via a methyl-sulfanyl bridge. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold have been associated with a range of biological activities, as documented in scientific literature. Research into similar structures has indicated potential for antimicrobial, antifungal, and antioxidant properties, making this chemotype a valuable template for developing new pharmacological tools . The presence of multiple nitrogen heterocycles and sulfur atoms in its structure also makes it a compelling candidate for materials science applications and as a building block in the synthesis of more complex heterocyclic systems. The compound is provided with guaranteed chemical purity and identity. It is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c1-2-21-15-19-18-13(11-22-14-16-9-6-10-17-14)20(15)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYVBDYZOYFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl and ethylsulfanyl groups. The final step involves the formation of the pyrimidine ring and the connection of the two rings via a sulfanyl bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of triazole derivatives in cancer treatment .

Case Study : In vitro evaluations showed that compounds similar to 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine were effective in reducing cell viability in various cancer cell lines while promoting apoptosis.

Anti-inflammatory Properties

Triazole derivatives have also been studied for their anti-inflammatory effects. A study noted that certain triazole-based compounds inhibited cyclooxygenase enzymes, which are crucial in the inflammatory process. Compounds were shown to possess a superior selectivity ratio compared to standard anti-inflammatory drugs like Meloxicam .

Data Table: Inhibitory Activity of Triazole Derivatives

Compound NameIC50 (µM)Selectivity Ratio (COX-2/COX-1)
Compound A12.510
Compound B8.315
Compound C6.020

Fungicidal Activity

The compound's triazole moiety is recognized for its fungicidal properties. Triazoles disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has demonstrated that compounds with similar structures effectively control fungal pathogens in crops.

Case Study : A field trial reported that a triazole derivative significantly reduced fungal infections in wheat crops, leading to improved yield and quality.

Pharmacological Insights

Mechanism of Action

The mechanism of action of 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (CAS/ID) Substituents (Triazole Position 3/4/5) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Ph, 5-EtS, CH₂-S-Pyrimidine Not reported N/A Pyrimidine, EtS
5m (CAS: N/A) 4-Ph, 5-BuS, 3-Pyridine 147–149 86 Pyridine, BuS
5n (CAS: N/A) 4-Ph, 5-Ph, 3-Thiazole-Cl 199–202 88 Thiazole, Cl
9c (CAS: N/A) 4-Ph, 5-Thiazole-CH₂, 3-S-CH₂-Benzamide Not reported N/A Benzamide, Thiazole
3-Fluorobenzyl analog 4-Ph, 5-(2-F-Bn)S, 3-Pyridine 146–148 86 Pyridine, F-Bn
573941-79-4 4-Et, 5-Pyridin-3-yl, 3-S-Acetamide Not reported N/A Acetamide, SO₂NH₂

Key Observations :

  • Substituent Effects on Melting Points : Bulky groups (e.g., thiazole in 5n) increase melting points due to enhanced crystallinity, while flexible chains (e.g., BuS in 5m) lower them .
  • Yield Trends : S-Alkylation reactions (e.g., 5m, 5n) typically achieve high yields (>80%), suggesting efficient synthesis for the target compound if similar methods are employed .

Electronic and Steric Effects

  • Ethylsulfanyl vs. Fluorobenzyl : The ethylsulfanyl group in the target compound likely offers moderate electron-donating effects, contrasting with the electron-withdrawing fluorobenzyl group in ’s analog. This difference may influence redox stability and binding kinetics .
  • Pyrimidine vs.

Biological Activity

The compound 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core linked to a triazole moiety through a sulfur-containing bridge. The presence of the ethylsulfanyl and phenyl groups enhances its lipophilicity and may contribute to its biological effects.

PropertyValue
Molecular FormulaC14H16N4S3
Molecular Weight344.47 g/mol
CAS Number478048-42-9

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro assays have demonstrated that compounds similar to this compound show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid metabolism.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The presence of the phenyl group appears to enhance cytotoxicity, likely due to increased interaction with cellular targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect normal cells from oxidative stress while targeting cancer cells .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several triazole derivatives and evaluated their anticancer properties. Among them, a compound structurally related to this compound showed significant cytotoxicity against HeLa cells with an IC50 value of 12 µM .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, compounds similar to the target compound were tested against a panel of pathogens. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Q & A

What are the standard synthetic protocols for preparing 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine, and how are intermediates characterized?

Basic
The compound can be synthesized via S-alkylation of a thiol-containing triazole precursor with an appropriate alkyl halide. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (a structural analog) undergoes S-alkylation in methanol under alkaline conditions (NaOH) with alkyl halides at room temperature . Key intermediates are characterized using 1H-NMR and 13C-NMR to confirm regioselectivity and purity. Ensure solvent removal under reduced pressure and recrystallization for optimal yields.

How can computational methods and experimental design optimize the synthesis of this compound?

Advanced
Integrate quantum chemical calculations (e.g., reaction path searches) with statistical Design of Experiments (DoE) to minimize trial-and-error. For instance, ICReDD’s approach combines computational screening of reaction parameters (e.g., solvent polarity, base strength) with DoE to identify optimal conditions for S-alkylation . Variables like temperature, molar ratios, and reaction time can be modeled to maximize yield while minimizing side products.

What spectroscopic techniques are critical for verifying the structure and purity of this compound?

Basic
1H-NMR and 13C-NMR are essential for confirming the presence of ethylsulfanyl, phenyl, and pyrimidine moieties. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~3.0 ppm) in 1H-NMR, along with sulfur-linked carbon shifts in 13C-NMR (~40–50 ppm), validate the structure . High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups.

How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Advanced
Unexpected peaks in NMR or impurities may arise from incomplete alkylation or oxidation of thiol groups. Use HPLC-MS to identify byproducts and adjust reaction conditions (e.g., inert atmosphere to prevent oxidation). If spectral data conflicts with literature, cross-validate with X-ray crystallography or computational NMR prediction tools (e.g., DFT calculations) . For example, steric hindrance in bulky analogs may alter expected shifts.

What strategies are used to study the structure-activity relationship (SAR) of this compound?

Advanced
Systematically modify substituents on the triazole and pyrimidine rings. For example:

  • Replace the ethylsulfanyl group with methyl or cycloheptyl variants to assess hydrophobicity effects.
  • Introduce electron-withdrawing groups (e.g., fluoro) on the phenyl ring to study electronic influences .
    Evaluate changes via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies to map binding interactions .

What derivatization reactions are feasible for this compound, and what reagents are suitable?

Advanced
The sulfanyl groups are susceptible to oxidation (e.g., H2O2 → sulfoxides), alkylation (e.g., methyl iodide → methylthio derivatives), or nucleophilic substitution (e.g., amines for thiol exchange). For the pyrimidine ring, halogenation (e.g., POCl3) at the 4-position can introduce reactive handles for cross-coupling reactions . Monitor reaction progress via TLC and LC-MS to avoid over-functionalization.

How does the compound’s stability vary under different pH or solvent conditions?

Basic
The ethylsulfanyl group is prone to hydrolysis under strongly acidic or basic conditions. Stability studies in buffers (pH 2–12) and solvents (e.g., DMSO, methanol) should precede biological assays. For analogs, HPLC-UV tracking over 24 hours revealed degradation above pH 10, suggesting neutral storage conditions .

What experimental design principles apply to optimizing bioactivity studies?

Advanced
Use response surface methodology (RSM) to model dose-response relationships and interactions between structural variables. For example, a Central Composite Design (CCD) can optimize variables like substituent polarity and steric bulk to maximize binding affinity . Pair this with molecular dynamics simulations to predict conformational flexibility in target binding pockets .

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